BenchChemオンラインストアへようこそ!

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Medicinal chemistry Lead optimization Physicochemical profiling

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative (C15H14N2O4S, MW 318.3 g/mol) combining a 2,3-dihydro-1,4-benzodioxin moiety at the N1 position with a thiophen-2-ylmethyl substituent at N2 through a central oxalamide linker. It is catalogued under CAS 923090-46-4 with computed descriptors including XLogP3 of 1.7, topological polar surface area (TPSA) of 105 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C15H14N2O4S
Molecular Weight 318.35
CAS No. 923090-46-4
Cat. No. B2957436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS923090-46-4
Molecular FormulaC15H14N2O4S
Molecular Weight318.35
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H14N2O4S/c18-14(16-9-11-2-1-7-22-11)15(19)17-10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19)
InChIKeyWLQPZFIKHUHRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 923090-46-4): Procurement-Ready Structural and Physicochemical Baseline


N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative (C15H14N2O4S, MW 318.3 g/mol) combining a 2,3-dihydro-1,4-benzodioxin moiety at the N1 position with a thiophen-2-ylmethyl substituent at N2 through a central oxalamide linker . It is catalogued under CAS 923090-46-4 with computed descriptors including XLogP3 of 1.7, topological polar surface area (TPSA) of 105 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound is commercially available from screening collection suppliers at purities ≥90%, making it accessible for structure–activity relationship (SAR) campaigns and hit-to-lead optimization programs [2].

Why In-Class Oxalamide Analogs Cannot Substitute for N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide in Structure-Focused Procurement


Within the 2,3-dihydrobenzo[1,4]dioxin-oxalamide chemotype, even subtle changes to the N2 substituent produce distinct physicochemical profiles that alter solubility, permeability, and target-binding topology [1]. The 2-thienylmethyl moiety introduces a directional sulfur atom capable of engaging in thioether-like interactions and soft-metal coordination, which cannot be recapitulated by its 3-thienyl positional isomer, the furan oxygen analog, or the pyridine nitrogen variant . Furthermore, the asymmetric N1-benzodioxin / N2-thienylmethyl substitution pattern differentiates this compound from symmetric bis-thiophene oxalamides (e.g., BTMO) that lack the benzodioxin pharmacophore altogether [2]. These structural distinctions translate into measurable differences in computed logP, polar surface area, and hydrogen-bonding capacity that govern compound behavior in biological assays and formulation screens, making blind substitution scientifically unjustified.

Quantitative Differentiation Evidence: N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide versus Closest Analogs


Positional Isomer Differentiation: 2-Thienylmethyl versus 3-Thienylmethyl Substitution Modulates Lipophilicity and Polar Surface Area

Direct comparison of the target compound (2-thienylmethyl isomer, CAS 923090-46-4) with its closest positional isomer (3-thienylmethyl, CAS 1060225-76-4) reveals that the point of thiophene attachment alters the spatial orientation of the sulfur atom relative to the oxalamide core, which is expected to modulate dipole moment and hydrogen-bond acceptor geometry . While both isomers share identical molecular formula (C15H14N2O4S) and molecular weight (318.3 g/mol), the 2-substituted thiophene places the sulfur atom in closer proximity to the amide NH, potentially strengthening intramolecular N–H···S interactions that stabilize specific conformations [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Heterocycle Identity Drives Hydrogen-Bond Acceptor Capacity: Thiophene (S) versus Furan (O) versus Pyridine (N) Analogs

When the thiophen-2-ylmethyl group is replaced by furan-2-ylmethyl or pyridin-2-ylmethyl, the heteroatom identity shifts from sulfur to oxygen or nitrogen, respectively, altering the hydrogen-bond acceptor strength and electronic character of the side chain . The target compound's thiophene sulfur (Hildebrandt solubility parameter contribution for C–S–C ≈ 16.5 MPa¹/²; C–O–C ≈ 15.1 MPa¹/² for furan) imparts distinct solvation and protein-binding properties compared to oxygen- or nitrogen-containing analogs [1]. The computed XLogP3 of 1.7 for the target compound reflects a balance between the lipophilic thiophene and the polar oxalamide-benzodioxin core that is not achievable with a more polar pyridine analog or a less lipophilic furan variant [2].

Fragment-based drug design Bioisostere evaluation Physicochemical property optimization

Asymmetric Substitution Pattern Differentiates from Symmetric Bis-Thiophene Oxalamide (BTMO) in Coordination Chemistry Applications

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2) has been established as an effective ligand for Cu-catalyzed ipso-nitration and Goldberg amidation reactions, with optimal catalyst loading of 1–5 mol% CuI/BTMO at 100–120 °C [1]. The target compound (CAS 923090-46-4) replaces one thiophen-2-ylmethyl arm with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, creating an asymmetric N1-aryl / N2-thienylmethyl donor set. This asymmetry introduces a harder oxygen-based donor (benzodioxin catechol-type oxygens) alongside the softer thiophene sulfur donor, enabling differentiated metal-chelation preferences (e.g., favoring Cu(I) at sulfur and Fe(III) at the benzodioxin oxygens) that the symmetric BTMO cannot provide [2].

Copper catalysis Ligand design Cross-coupling

Class-Level Biological Precedent: 2,3-Dihydrobenzo[1,4]dioxin Pharmacophore Confers Glycogen Phosphorylase Inhibitory Potential Absent in Non-Benzodioxin Oxalamides

A foundational structure–activity relationship (SAR) study by Juhász et al. (2007) demonstrated that 2,3-dihydrobenzo[1,4]dioxin derivatives act as glycogen phosphorylase (GP) inhibitors, with the benzodioxin pharmacophore being essential for target engagement [1]. One compound in that series achieved a Ki of 30,000 nM against human liver GP [2]. While the target compound (CAS 923090-46-4) was not among the specific derivatives tested, its retention of the benzodioxin core coupled with a thiophen-2-ylmethyl substituent places it within the same pharmacophoric class. In contrast, symmetric bis-thiophene oxalamides (e.g., BTMO) and N1-alkyl / N2-thienylmethyl oxalamides (e.g., N1-butyl analog) lack the benzodioxin moiety and are therefore excluded from this biological target space by structural definition [3].

Glycogen phosphorylase Type 2 diabetes Benzodioxin SAR

Procurement-Relevant Application Scenarios for N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 923090-46-4)


Structure–Activity Relationship (SAR) Exploration of Glycogen Phosphorylase Inhibitors with Heterocyclic N2 Variation

Given the established role of 2,3-dihydrobenzo[1,4]dioxin derivatives as glycogen phosphorylase (GP) inhibitors [1], the target compound provides a unique N2-thiophen-2-ylmethyl substitution that can be systematically compared with N2-furan, N2-pyridine, N2-phenyl, and N2-alkyl analogs within a unified benzodioxin-oxalamide scaffold. Its computed XLogP3 of 1.7 and TPSA of 105 Ų suggest favorable oral drug-like property space, positioning it as a balanced lipophilicity lead for metabolic disease programs. Procurement of this specific compound enables direct head-to-head GP inhibition comparison against the 3-thienyl positional isomer (CAS 1060225-76-4) to quantify the impact of sulfur orientation on target binding.

Development of Asymmetric Oxalamide Ligands for Selective Metal Catalysis

The target compound's asymmetric donor set—combining hard benzodioxin ether oxygens with a soft thiophene sulfur—creates a coordination environment distinct from symmetric bis-thiophene ligands such as BTMO [2]. This architecture is particularly suited for: (a) heterobimetallic catalyst design where different metals are directed to different donor pockets; (b) chemoselective Cu(I) catalysis where the thiophene sulfur stabilizes the Cu(I) oxidation state while the benzodioxin oxygens modulate the coordination sphere electronics; and (c) studying metal-specific donor preferences through competitive binding experiments. The compound's commercial availability from screening collections facilitates rapid procurement for catalytic screening.

Physicochemical Property Benchmarking in Heterocyclic Bioisostere Evaluation

For medicinal chemistry teams conducting systematic heterocycle scans at the N2 position, the target thiophene-2-ylmethyl variant serves as the sulfur-containing reference point within a bioisostere matrix that includes furan (O), pyridine (N), and phenyl (C) analogs [3]. Its computed properties (MW 318.3, XLogP3 1.7, TPSA 105 Ų, 2 HBD, 5 HBA) establish a baseline for understanding how sulfur incorporation affects membrane permeability, aqueous solubility, and cytochrome P450 liability relative to other heterocycles. Procurement of the complete analog set, anchored by this compound, enables rigorous multiparameter optimization.

Fragment-Based and Computational Chemistry Screening Libraries

With a molecular weight of 318.3 g/mol and 3 rotatable bonds, the target compound resides within fragment-like property space (MW < 350, rotatable bonds ≤ 3) and is suitable for inclusion in fragment screening libraries [3]. Its benzodioxin-thiophene-oxalamide architecture presents pharmacophoric elements (aromatic ring, H-bond donors/acceptors, sulfur) that are underrepresented in commercial fragment collections. Procurement for fragment-based lead discovery or virtual screening validation studies is supported by its availability from multiple suppliers at defined purity levels.

Quote Request

Request a Quote for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.